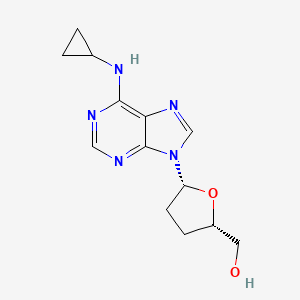![molecular formula C12H21BN2O4 B11848812 {1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-71-5](/img/structure/B11848812.png)
{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a boronic acid group attached to a pyrrolidine ring, which is further substituted with a cyclopentanecarboxamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic reactionsThe final step involves the incorporation of the boronic acid group, often achieved through borylation reactions using boronic acid reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production .
化学反応の分析
Types of Reactions
(1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the amide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under mild conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, amines, and substituted boronic acid derivatives, which can be further utilized in various synthetic applications .
科学的研究の応用
Chemistry
In organic synthesis, (1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid serves as a versatile building block for the construction of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds .
Biology and Medicine
Boronic acids are known to inhibit proteases and other enzymes, making them valuable in the development of therapeutic agents .
Industry
In the material science industry, this compound can be utilized in the synthesis of advanced materials, such as boron-doped polymers and nanomaterials, which have applications in electronics and catalysis .
作用機序
The mechanism of action of (1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Cyclohexylboronic acid
Uniqueness
Compared to these similar compounds, (1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a pyrrolidine ring and a cyclopentanecarboxamido group. This structural complexity enhances its reactivity and potential for diverse applications in various fields .
特性
CAS番号 |
915283-71-5 |
|---|---|
分子式 |
C12H21BN2O4 |
分子量 |
268.12 g/mol |
IUPAC名 |
[1-[2-(cyclopentanecarbonylamino)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H21BN2O4/c16-11(15-7-3-6-10(15)13(18)19)8-14-12(17)9-4-1-2-5-9/h9-10,18-19H,1-8H2,(H,14,17) |
InChIキー |
KXDXUFDMNMEQHZ-UHFFFAOYSA-N |
正規SMILES |
B(C1CCCN1C(=O)CNC(=O)C2CCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)
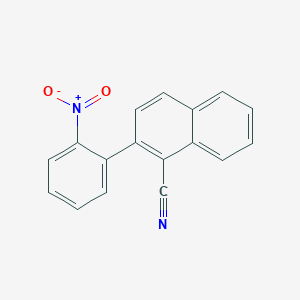
![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)
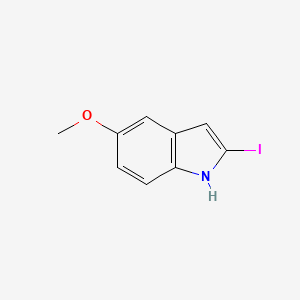
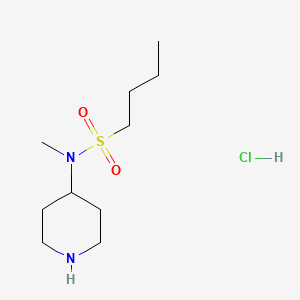



![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)
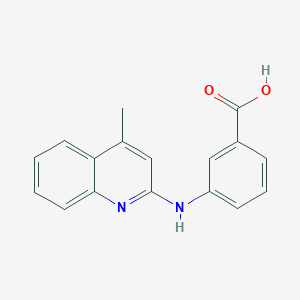
![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)
![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)

